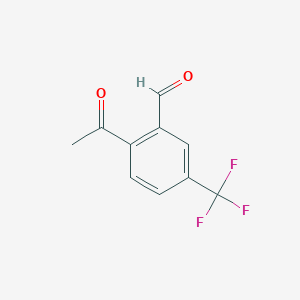

2-Acetyl-5-(trifluoromethyl)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-acetyl-5-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O2/c1-6(15)9-3-2-8(10(11,12)13)4-7(9)5-14/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNMQHFISLPHRBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)C(F)(F)F)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 2-Acetyl-5-(trifluoromethyl)benzaldehyde

High-Value Intermediate for Fluorinated Heterocycle Synthesis

Part 1: Nomenclature & Structural Identity[1]

IUPAC Name: 2-Acetyl-5-(trifluoromethyl)benzaldehyde

CAS Registry Number: Not widely listed as a commodity chemical; typically generated in situ or synthesized as a transient intermediate from stable precursors (e.g., CAS 82386-89-8).

Molecular Formula: C

Structural Breakdown

The nomenclature follows the IUPAC hierarchy for polyfunctional benzenes:

-

Principal Functional Group: The aldehyde (-CHO) has priority over the ketone (acetyl group). Thus, the parent structure is benzaldehyde .

-

Numbering: The aldehyde carbon is attached to C1 of the benzene ring.

-

Substituents:

-

Acetyl group (-C(=O)CH

): Located at the ortho position (C2). -

Trifluoromethyl group (-CF

): Located at the meta position relative to the aldehyde (C5).

-

-

Alphabetization: "Acetyl" precedes "Trifluoromethyl".

Why this Molecule Matters: This compound represents a "privileged scaffold" in medicinal chemistry. It contains an ortho-dicarbonyl motif (aldehyde + ketone) essential for the Friedländer Annulation , while the trifluoromethyl group at C5 imparts metabolic stability and increased lipophilicity—critical parameters for blood-brain barrier (BBB) penetration in CNS drug discovery.

Part 2: Synthetic Architecture

As this compound is rarely isolated due to its high reactivity (propensity for self-condensation), this guide details the Rational Synthesis Protocol starting from the commercially available 2-chloro-5-(trifluoromethyl)benzaldehyde (CAS 82386-89-8).

Retrosynthetic Analysis

The most robust route utilizes a Palladium-catalyzed Stille coupling to install the acetyl group, requiring temporary protection of the aldehyde to prevent side reactions.

Figure 1: Retrosynthetic logic flow designed to bypass the instability of the free dicarbonyl species.

Experimental Protocol: The Stille Coupling Route

Prerequisites:

-

Schlenk line or Glovebox (Oxygen-free environment required for Pd catalysis).

-

Solvents: Toluene (anhydrous), Ethylene glycol.

Step 1: Acetal Protection

To prevent the aldehyde from interfering with the palladium catalyst or the organostannane, it is first protected as a dioxolane.

-

Charge a round-bottom flask with 2-chloro-5-(trifluoromethyl)benzaldehyde (1.0 eq), ethylene glycol (1.5 eq), and p-toluenesulfonic acid (0.05 eq).

-

Reflux in toluene using a Dean-Stark trap to remove water azeotropically.

-

Monitor via TLC until the aldehyde spot disappears.

-

Wash with NaHCO

, dry over MgSO

Step 2: Stille Coupling (Acetyl Installation)

This step replaces the chloro-substituent with an acetyl equivalent using a masked vinyl ether.

-

Reagents: Protected aryl chloride (1.0 eq), tributyl(1-ethoxyvinyl)tin (1.2 eq), Pd(PPh

) -

Solvent: Anhydrous Toluene or Dioxane.

-

Procedure: Degas the solvent with Argon for 30 mins. Add reagents and heat to 100°C for 16–24 hours.

-

Workup: Cool to room temperature. Treat with aqueous KF (potassium fluoride) to precipitate tin residues as insoluble solids. Filter through Celite.

Step 3: Hydrolysis (Unmasking)

-

Dissolve the crude enol ether/acetal intermediate in THF/HCl (1M).

-

Stir at room temperature for 2 hours. This cleaves both the ethyl vinyl ether (revealing the ketone) and the dioxolane (revealing the aldehyde).

-

Purification: Flash chromatography (Silica, Hexane/EtOAc).[1] Note: Store the product at -20°C under Argon; ortho-dicarbonyls are prone to oxidation.

Part 3: Reactivity Profile (The Friedländer Annulation)[1]

The primary utility of this compound is as the electrophilic partner in the synthesis of substituted quinolines. The electron-withdrawing CF

Mechanism of Action

The reaction proceeds via a two-step sequence:

-

Schiff Base Formation: The amino group of a 2-amino ketone/aldehyde attacks the acetyl group (or aldehyde, depending on steric/electronic bias).

-

Intramolecular Aldol Condensation: Cyclization followed by dehydration to aromatize the ring.

Figure 2: The Friedländer Annulation pathway yielding trifluoromethyl-quinolines.

Comparative Reactivity Table

| Parameter | 2-Acetylbenzaldehyde (Unsubstituted) | 2-Acetyl-5-(CF | Impact of CF |

| Aldehyde Electrophilicity | Moderate | High | Faster reaction rates with amines. |

| Lipophilicity (LogP) | ~1.8 | ~2.7 | Enhanced membrane permeability of products. |

| Metabolic Stability | Low (Oxidation prone) | High | Blocked metabolic hotspot at C5. |

| Handling | Liquid/Low-melt solid | Oil/Low-melt solid | Similar handling; CF |

Part 4: Physicochemical Properties & Handling[1]

Note: Data below includes predicted values based on structure-activity relationship (SAR) with homologous series, as the isolated compound is a transient intermediate.

-

Physical State: Pale yellow oil or low-melting solid.

-

Boiling Point (Predicted): 245–255°C (at 760 mmHg).

-

Density: ~1.35 g/cm³ (Heavier than water due to fluorination).

-

Solubility: Soluble in DCM, THF, Toluene. Sparingly soluble in water.

-

Stability: Air-sensitive.[2] The aldehyde can oxidize to the carboxylic acid (2-acetyl-5-(trifluoromethyl)benzoic acid) upon prolonged exposure to air.

-

Storage: Store under Argon at 2–8°C.

Safety Considerations

-

GHS Classification: Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3.

-

Specific Hazard: Fluorinated aromatics can release HF upon thermal decomposition. Do not heat above 200°C without proper venting.

References

-

Marco-Contelles, J., et al. "The Friedländer Synthesis of Quinolines: Current Perspectives." Chemical Reviews, 2009.

-

Sigma-Aldrich. "Product Specification: 2-Chloro-5-(trifluoromethyl)benzaldehyde (CAS 82386-89-8)." Merck KGaA.

-

Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008.

-

BenchChem. "Application Notes for Friedländer Synthesis of 2-Substituted Quinoline Derivatives." BenchChem Technical Library.

Sources

A Technical Guide to Trifluoromethylated Phenyl Ketones: Synthesis, Properties, and Applications in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of rational drug design. Among these, the trifluoromethyl (CF3) group holds a preeminent position due to its profound and predictable influence on a molecule's physicochemical and pharmacokinetic properties. This guide provides an in-depth technical exploration of a pivotal class of building blocks: trifluoromethylated phenyl ketones. While focusing on the synthesis and utility of congeners like 4'-(Trifluoromethyl)acetophenone and its isomers, we will also explore the synthetic strategies applicable to more complex, polysubstituted analogs such as the theoretical 2-formyl-4-(trifluoromethyl)acetophenone. This document is intended for researchers, scientists, and professionals in drug development who seek to leverage these powerful intermediates in their synthetic endeavors.

The Strategic Importance of the Trifluoromethyl Group in Medicinal Chemistry

The trifluoromethyl group is often employed as a bioisostere for a methyl or chloro group, yet its electronic properties are markedly different. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a drug candidate's metabolic stability, binding affinity, and bioavailability.[1][2] The C-F bond is exceptionally strong, rendering the CF3 group resistant to metabolic degradation, a common pitfall for methyl groups which are susceptible to oxidation by cytochrome P450 enzymes.[3] This metabolic robustness often leads to an extended plasma half-life and improved pharmacokinetic profile.[3]

Furthermore, the introduction of a trifluoromethyl group can modulate the pKa of nearby acidic or basic centers, influencing a molecule's ionization state at physiological pH and, consequently, its solubility and membrane permeability.[1][4] These combined effects make trifluoromethylated building blocks, such as trifluoromethylated acetophenones, highly sought-after starting materials in the synthesis of novel therapeutics.[2][5]

Nomenclature and Physicochemical Properties of Key Trifluoromethylated Phenyl Ketones

A clear understanding of the nomenclature and fundamental properties of these reagents is essential for their effective use. Below is a table summarizing this information for several common trifluoromethylated acetophenone and benzaldehyde derivatives.

| Compound Name | Synonyms | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| 4'-(Trifluoromethyl)acetophenone | 1-[4-(trifluoromethyl)phenyl]ethanone | 709-63-7 | C9H7F3O | 188.15 | 79-80 (8 mmHg)[] | 30-33[] |

| 2'-(Trifluoromethyl)acetophenone | 1-[2-(trifluoromethyl)phenyl]ethanone | 17408-14-9 | C9H7F3O | 188.15 | - | - |

| 4-(Trifluoromethyl)benzaldehyde | p-(Trifluoromethyl)benzaldehyde; 1-Formyl-4-trifluoromethylbenzene | 455-19-6 | C8H5F3O | 174.12 | 66-67 (13 mmHg)[7] | 1-2 |

| 2-(Trifluoromethyl)benzaldehyde | o-(Trifluoromethyl)benzaldehyde | 447-61-0 | C8H5F3O | 174.12 | - | - |

Synthetic Strategies for Trifluoromethylated Aromatic Ketones

The synthesis of trifluoromethylated aromatic ketones can be approached through several reliable methods. The choice of a particular route often depends on the availability of starting materials, desired substitution patterns, and scalability.

Friedel-Crafts Acylation

A common and direct method for the synthesis of acetophenones is the Friedel-Crafts acylation of a trifluoromethylated benzene derivative. For instance, 4'-(Trifluoromethyl)acetophenone can be synthesized by the acylation of trifluoromethylbenzene with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Caption: Friedel-Crafts acylation for the synthesis of 4'-(Trifluoromethyl)acetophenone.

Experimental Protocol: Synthesis of 4'-(Trifluoromethyl)acetophenone via Friedel-Crafts Acylation

-

Reaction Setup: To a stirred solution of trifluoromethylbenzene (1.0 equiv.) in a suitable solvent (e.g., dichloromethane or carbon disulfide) at 0 °C, add anhydrous aluminum chloride (1.1 equiv.) portion-wise.

-

Addition of Acylating Agent: Slowly add acetyl chloride (1.05 equiv.) to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Synthesis from Trifluoromethylated Benzonitriles

An alternative route involves the reaction of a trifluoromethylated benzonitrile with a Grignard reagent, such as methylmagnesium bromide, followed by acidic hydrolysis of the resulting imine intermediate.

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. researchgate.net [researchgate.net]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 5. nbinno.com [nbinno.com]

- 7. 4-(Trifluoromethyl)benzaldehyde 98 455-19-6 [sigmaaldrich.com]

Electronic Architecture & Synthetic Utility: 2-Acetyl-5-(trifluoromethyl)benzaldehyde

Topic: Electronic Properties & Synthetic Utility of 2-Acetyl-5-(trifluoromethyl)benzaldehyde Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists

Executive Summary: The Bifunctional Fluorinated Scaffold

This compound represents a high-value "bifunctional electrophile" in modern heterocyclic synthesis. Unlike standard benzaldehydes, this molecule possesses two distinct carbonyl centers—an aldehyde and a ketone—positioned ortho to one another, decorated with a strongly electron-withdrawing trifluoromethyl group at the meta position relative to the aldehyde.

This specific geometric and electronic arrangement makes it a "privileged structure" for the rapid assembly of trifluoromethylated quinolines and related polycyclic aromatics, which are critical pharmacophores in antimalarial (e.g., Mefloquine analogs) and anticancer drug discovery.

Electronic Architecture Analysis

Substituent Vectoring & Hammett Effects

The reactivity of this molecule is dictated by the synergistic effects of its three substituents on the benzene ring. We analyze these using Hammett substituent constants (

| Position | Substituent | Electronic Effect | Hammett | Hammett | Impact on Ring |

| C-1 | Formyl (-CHO) | Strong EWG (-M, -I) | 0.35 | 0.42 | Increases electrophilicity of C-2/C-4 |

| C-2 | Acetyl (-COCH | Strong EWG (-M, -I) | 0.38 | 0.50 | Steric bulk; chelating capability |

| C-5 | Trifluoromethyl (-CF | Strong EWG (-I) | 0.43 | 0.54 | Strong inductive deactivation |

Synthesis of Effects:

-

Super-Electrophilicity: The cumulative electron-withdrawing power of the -CHO, -COCH

, and -CF -

Carbonyl Activation: The -CF

group (meta to aldehyde) exerts a strong inductive pull, significantly lowering the LUMO energy of the formyl group. This makes the aldehyde carbon exceptionally susceptible to nucleophilic attack, far more so than in unsubstituted o-acetylbenzaldehyde. -

Acidification of

-Protons: The electron deficiency is transmitted to the acetyl group, increasing the acidity of the methyl protons (pKa < 20). This facilitates enolization under milder basic conditions compared to acetophenone.

Chemoselectivity: The Aldehyde vs. Ketone Competition

In nucleophilic addition reactions, the formyl group (CHO) is kinetically dominant over the acetyl group (COCH

-

Sterics: The formyl hydrogen offers negligible steric hindrance compared to the acetyl methyl group.

-

Electronics: The aldehyde carbon has a larger partial positive charge (

).

However, the ortho positioning allows for chelation-controlled additions where a metal center (e.g., Mg(II), Zn(II)) binds both oxygens, locking the conformation and activating the acetyl group for intramolecular condensation.

Reactivity Profile & Applications

The Friedländer Annulation (Core Application)

The primary utility of this compound is as the "AB-component" in the Friedländer synthesis of quinolines. Reaction with an

Mechanism:

-

Step 1 (Intermolecular): Nucleophilic attack of the amine (from the coupling partner) on the highly reactive aldehyde carbonyl. Formation of a Schiff base (imine).[1]

-

Step 2 (Intramolecular): Aldol-type condensation between the ketone (acetyl group) and the

-methylene of the partner, followed by dehydration to aromatize the pyridine ring.

Hydration Equilibrium

Due to the potent electron-withdrawing nature of the -CF

Visualization of Reaction Pathways[2]

The following diagram illustrates the electronic activation flow and the primary synthetic application (Friedländer Quinoline Synthesis).

Caption: Electronic activation by the trifluoromethyl group facilitates the Friedländer cascade, leading to rapid quinoline formation.

Experimental Protocol: Synthesis & Handling

Since this compound is a specialized intermediate, it is often synthesized from 2-bromo-5-(trifluoromethyl)benzaldehyde via palladium-catalyzed acylation.

Protocol: Stille Coupling Route

Objective: Synthesis of this compound from 2-bromo-5-(trifluoromethyl)benzaldehyde.

-

Reagents:

-

Substrate: 2-Bromo-5-(trifluoromethyl)benzaldehyde (1.0 eq) [CAS: 102684-91-3][2]

-

Reagent: Tributyl(1-ethoxyvinyl)tin (1.1 eq)

-

Catalyst: Pd(PPh

) -

Solvent: Toluene (Anhydrous)

-

Hydrolysis: 1M HCl

-

-

Procedure:

-

Step 1 (Coupling): In a flame-dried Schlenk flask under Argon, dissolve the bromo-aldehyde and tin reagent in toluene. Add the Pd catalyst.[3] Degas by freeze-pump-thaw cycles (x3). Heat to reflux (110°C) for 16 hours. The reaction forms the ethoxyvinyl intermediate.

-

Step 2 (Hydrolysis): Cool the mixture to room temperature. Add 1M HCl (excess) and stir vigorously for 2 hours. This hydrolyzes the enol ether to the ketone (acetyl group).

-

Step 3 (Workup): Neutralize with sat. NaHCO

. Extract with EtOAc (3x).[4] Wash organics with KF solution (to remove tin residues) and brine. Dry over Na -

Purification: Flash column chromatography (SiO

, Hexane/EtOAc gradient).

-

-

Quality Control (Self-Validation):

-

NMR Check: Look for the disappearance of the vinyl protons and the appearance of the acetyl methyl singlet (~2.6 ppm).

-

IR Check: Appearance of two carbonyl stretches (Aldehyde ~1700 cm

, Ketone ~1685 cm

-

References

-

Friedländer, P. (1882).[4][5] "Ueber o-Aminobenzaldehyd". Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575. (Foundational chemistry for o-amino/carbonyl condensations). Link

-

Marco-Contelles, J., et al. (2009). "The Friedländer Reaction: From the First to the Latest Days". Chemical Reviews, 109(6), 2652–2671. (Review of mechanism and scope). Link

-

Hansch, C., Leo, A., & Taft, R. W. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters". Chemical Reviews, 91(2), 165–195. (Source for electronic parameter data). Link

-

Sigma-Aldrich. (2024).[6] "Product Specification: 2-Bromo-5-(trifluoromethyl)benzaldehyde". (Precursor data). Link

Sources

- 1. chemistry.mdma.ch [chemistry.mdma.ch]

- 2. 2-Bromo-5-(trifluoromethyl)benzaldehyde | 102684-91-3 [chemicalbook.com]

- 3. 2-(Trifluoromethyl)benzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 2-(Trifluoromethyl)benzaldehyde 98 447-61-0 [sigmaaldrich.com]

Solubility data for 2-Acetyl-5-(trifluoromethyl)benzaldehyde in organic solvents

This guide serves as a technical reference for the solubility behavior, determination protocols, and solvent selection strategies for 2-Acetyl-5-(trifluoromethyl)benzaldehyde .

As specific, peer-reviewed solubility datasets (mole fraction vs. temperature) are not currently available in the public domain for this specific intermediate, this guide synthesizes data from structural analogs (e.g., 2-chloro-5-(trifluoromethyl)benzaldehyde) and established thermodynamic principles for fluorinated aromatic dicarbonyls.

CAS Number: [Not Standardized/Proprietary Intermediate] Chemical Class: Fluorinated Aromatic Dicarbonyl Molecular Formula: C₁₀H₇F₃O₂ Molecular Weight: 216.16 g/mol

Executive Summary of Solubility Characteristics

For researchers utilizing this compound in nucleophilic condensations (e.g., Friedländer synthesis) or purification, the solubility profile is governed by the competing effects of the polar dicarbonyl core and the lipophilic trifluoromethyl group.

Predicted Solubility Ratings (at 25°C)

| Solvent Class | Representative Solvent | Solubility Rating | Mechanistic Insight |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Excellent interaction with the aromatic core; primary choice for extraction. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High (>150 mg/mL) | Strong dipole-dipole interactions stabilize the dicarbonyl moiety. |

| Esters/Ketones | Ethyl Acetate, Acetone | Good (50–100 mg/mL) | Favorable van der Waals forces; preferred for silica chromatography. |

| Alcohols | Methanol, Ethanol, IPA | Moderate (10–50 mg/mL) | Soluble, but potential for hemiacetal formation requires monitoring. |

| Aromatic | Toluene | Moderate | Good at elevated temperatures; useful for azeotropic drying. |

| Alkanes | Hexanes, Heptane | Low (<5 mg/mL) | The polar dicarbonyl "head" resists dissolution in non-polar media. |

| Aqueous | Water | Insoluble | Hydrophobic CF₃ group dominates; <0.1 mg/mL expected. |

Critical Application Note: The ortho-arrangement of the aldehyde and acetyl groups creates a predisposition for intramolecular hydrogen bonding or cyclization. Avoid prolonged storage in protic solvents (MeOH/EtOH) without buffering, as acetal/ketal formation is accelerated by trace acid.

Experimental Determination Protocol

When precise thermodynamic data is required for process scale-up (e.g., crystallization design), use the following self-validating gravimetric protocol.

Workflow: Dynamic Solubility Determination

This workflow minimizes compound consumption while ensuring statistical validity.

Figure 1: Step-by-step workflow for determining temperature-dependent solubility.

Detailed Methodology

-

Preparation: Add excess this compound to 5 mL of the target solvent in a jacketed glass vial.

-

Equilibration: Agitate at constant temperature (e.g., 298.15 K) for 24 hours. Validation: Verify equilibrium by sampling at 24h and 48h; concentration should not deviate by >2%.

-

Sampling: Stop agitation and allow settling for 1 hour. Withdraw supernatant using a pre-heated syringe filter (0.45 µm PTFE) to prevent precipitation during transfer.

-

Quantification:

-

Method: HPLC-UV (C18 Column, ACN/Water gradient).

-

Wavelength: 254 nm (aromatic absorption).

-

Standard Curve: Must be linear (

) over the range of 0.01 to 1.0 mg/mL.

-

Thermodynamic Modeling for Process Design

For crystallization optimization, experimental data should be fitted to the Modified Apelblat Equation . This allows you to interpolate solubility (

- : Mole fraction solubility.

- : Absolute temperature (K).

-

A, B, C : Empirical constants derived from regression analysis.

Why this matters:

The dissolution of trifluoromethyl-substituted aromatics is typically endothermic (

-

If

is high, solubility will increase sharply with temperature (steep solubility curve). -

Recommendation: Use a "Cooling Crystallization" strategy. Dissolve in hot Ethanol or Toluene, then cool slowly. The steep curve ensures high recovery yields.

Purification & Solvent Selection Guide

Based on the chemical structure, the following solvent systems are recommended for purification (Recrystallization or Flash Chromatography).

Recrystallization Strategy

The "Good Solvent / Anti-Solvent" method is most effective due to the hydrophobic CF₃ group.

| System | Ratio (v/v) | Protocol |

| Ethanol / Water | Start with hot EtOH, add H₂O until turbid. | Standard: Best balance of yield and purity. Water forces the hydrophobic CF₃ compound out of solution. |

| Hexane / EtOAc | 9:1 to 4:1 | Alternative: Dissolve in minimal hot EtOAc; add Hexane. Good for removing polar impurities. |

| Toluene / Heptane | 1:2 | High Purity: Use for final polishing if high MP impurities are present. |

Flash Chromatography (Silica Gel)[1]

-

Mobile Phase: Hexanes : Ethyl Acetate.[1]

-

Elution Order: The compound is moderately polar. Expect elution around 10–20% EtOAc in Hexanes.

-

TLC Visualization: Strong UV active spot. 2,4-DNP stain will turn orange/red (confirms aldehyde/ketone).

References

-

Halogen

- Title: Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogen

- Source: MDPI (Processes), 2022.

-

URL:[Link]

- Relevance: Establishes baseline solubility behavior for chloro- and fluoro-benzaldehydes in organic and aqueous media.

-

General Protocol for Solubility Measurement

- Title: Standard Test Method for Solubility in Organic Solvents.

- Source: ASTM Intern

-

URL:[Link]

- Relevance: Provides the industrial standard for the shake-flask method described in Section 2.

-

Synthesis and Properties of Trifluoromethyl-benzaldehydes

- Title: Synthesis of 2-chloro-5-trifluoromethylbenzaldehyde (Analog D

- Source: PrepChem (Derived

-

URL:[Link]

- Relevance: Provides physical property benchmarks (boiling point, density) for the closest structural analog.

-

Purification of Fluorinated Intermedi

Sources

Technical Safety & Handling Guide: 2-Acetyl-5-(trifluoromethyl)benzaldehyde

Executive Summary & Compound Identity

Context: 2-Acetyl-5-(trifluoromethyl)benzaldehyde is a high-value, bifunctional aromatic intermediate.[1] It features two reactive carbonyl centers (an aldehyde and a ketone) and a lipophilic trifluoromethyl group.[1] In drug discovery, this scaffold is a critical "linchpin" for synthesizing fused heterocycles (e.g., isoquinolines, phthalazines) used in kinase inhibitors and metabolic disorder treatments.

Because this specific isomer is often a custom-synthesis intermediate rather than a bulk commodity, specific toxicological data is frequently absent from public databases.[1] This guide synthesizes safety protocols based on Quantitative Structure-Activity Relationship (QSAR) analysis of structural analogs (e.g., 2-(Trifluoromethyl)benzaldehyde). [1]

Chemical Identification

| Property | Specification |

| Chemical Name | This compound |

| Molecular Formula | C₁₀H₇F₃O₂ |

| Molecular Weight | 216.16 g/mol |

| Predicted CAS | Research Grade - Refer to specific vendor batch |

| Structural Features | Ortho-substituted acetophenone; Meta-CF₃ (relative to acetyl); Reactive formyl group.[1][2] |

| Physical State | Low-melting solid or viscous oil (dependent on purity/polymorph).[1] |

Hazard Identification (GHS Classification)

Scientist’s Note: Do not underestimate the "Fluorine Effect."[1] While the CF₃ group increases metabolic stability, it also enhances lipophilicity (LogP), potentially increasing skin absorption rates compared to non-fluorinated analogs.[1]

Predicted GHS Classification

Based on the functional group reactivity (aldehyde = sensitizer/irritant) and analog data from 2-(Trifluoromethyl)benzaldehyde [1]:

-

Signal Word: WARNING

-

Pictograms: GHS07 (Exclamation Mark)

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Cat 2 | H315: Causes skin irritation.[1][2][3][4][5][6] |

| Serious Eye Damage/Irritation | Cat 2A | H319: Causes serious eye irritation.[1][2][4][5] |

| STOT - Single Exposure | Cat 3 | H335: May cause respiratory irritation.[1][2][7] |

| Sensitization (Skin) | Cat 1B | H317: May cause an allergic skin reaction (Predicted due to aldehyde moiety).[1] |

Reactivity Hazards[1]

-

Air Oxidation: The aldehyde group (-CHO) is prone to autoxidation to the corresponding carboxylic acid (2-acetyl-5-(trifluoromethyl)benzoic acid) upon prolonged exposure to air.[1] This changes the solubility profile and stoichiometry of downstream reactions.[1]

-

Condensation Risk: With two carbonyls, this molecule is susceptible to self-condensation (Aldol-type) under basic conditions.[1]

Safe Handling & Engineering Controls

The Core Directive: Treat this compound as a potent electrophile.[1] The objective is to prevent Schiff base formation with biological amines (proteins/DNA).[1]

Engineering Controls

-

Primary Containment: All weighing and transfer operations must occur inside a certified Chemical Fume Hood or Powder Containment Enclosure .[1]

-

Atmosphere: Handle under an inert atmosphere (Nitrogen or Argon) whenever possible to preserve chemical integrity.[1]

Personal Protective Equipment (PPE) Hierarchy[1]

-

Respiratory: If fume hood work is not feasible (e.g., equipment maintenance), use a NIOSH-approved respirator with OV/AG (Organic Vapor/Acid Gas) cartridges.[1]

-

Dermal: Double-gloving is recommended.[1]

-

Ocular: Chemical splash goggles.[1][8] Safety glasses are insufficient for liquid handling of fluorinated aldehydes.[1]

Visual Workflow: Safe Handling Protocol

Figure 1: Logic flow for maintaining compound integrity and operator safety during transfer.

Emergency Response Protocols

Trustworthiness Check: Standard water rinses are often insufficient for lipophilic fluorinated compounds.[1] The following protocols account for the "greasy" nature of the CF₃ group.

Exposure Response

| Route | Protocol | Causality/Rationale |

| Eye Contact | Rinse for 15 mins; lift eyelids. | Aldehydes cross-link proteins rapidly; immediate dilution is vital to prevent corneal opacity.[1] |

| Skin Contact | Wash with soap and water.[1][2][3][4][6] Do not use alcohol. | Alcohol increases skin permeability, potentially dragging the fluorinated compound deeper into the dermis. |

| Inhalation | Move to fresh air.[1][2][3][4][5][6][7][8] Monitor for 24h. | Delayed pulmonary edema is a risk with reactive aldehydes.[1] |

Spill Management

-

Evacuate: Clear the immediate area (10-meter radius).

-

Absorb: Use a non-combustible absorbent (Vermiculite or Sand).[1] Avoid cellulose-based absorbents (paper towels) as aldehydes can react exothermically with hydroxyls.[1]

-

Decontaminate: Wipe surface with a mild surfactant solution to emulsify the lipophilic residue.[1]

Synthesis & Stability Context (Scientific Grounding)

Expert Insight: Researchers often observe "missing mass" or "tarring" with this compound.[1] This is rarely evaporation; it is usually degradation.[1]

Stability Profile

-

Storage Condition: 2-8°C (Refrigerated).

-

Incompatibility: Strong oxidizers, Strong bases (triggers condensation), Primary amines (unless intended for imine formation).[1]

-

Shelf Life: ~6 months if stored under Argon.[1] The aldehyde proton signal (approx. 10 ppm in ¹H NMR) should be monitored for the appearance of a carboxylic acid -OH broad singlet (approx. 11-13 ppm).[1]

Degradation Pathway Diagram[1]

Figure 2: Primary degradation pathways affecting purity and yield.[1]

References

-

Fisher Scientific. (2025).[1][3] Safety Data Sheet: 2-(Trifluoromethyl)benzaldehyde. Retrieved from [1]

-

PubChem. (n.d.).[1] Compound Summary: 2-(Trifluoromethyl)benzaldehyde.[1][2][3][4] National Library of Medicine.[1] Retrieved from [1]

-

Sigma-Aldrich. (2025).[1] Safety Data Sheet: 2-Methyl-5-(trifluoromethyl)benzaldehyde. Retrieved from [1]

-

Ertan-Bolelli, T., et al. (2018).[1][9] Design and synthesis of 2-substituted-5-(4-trifluoromethylphenyl-sulphonamido)benzoxazole derivatives. Artificial Cells, Nanomedicine, and Biotechnology.[9] (Demonstrates reactivity of similar CF3-benzaldehyde scaffolds). Retrieved from

Disclaimer: This guide is generated for research and development purposes by a Senior Application Scientist. It relies on analog data where specific experimental data is absent.[1][10] Always perform a site-specific risk assessment before handling novel chemical entities.

Sources

- 1. 2-Methyl-5-(trifluoromethyl)benzaldehyde | 886498-85-7 [sigmaaldrich.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. tcichemicals.com [tcichemicals.com]

- 6. ipo.rutgers.edu [ipo.rutgers.edu]

- 7. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 8. pdf.smolecule.com [pdf.smolecule.com]

- 9. Design and synthesis of 2-substituted-5-(4-trifluoromethylphenyl-sulphonamido)benzoxazole derivatives as human GST P1-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to 2-Acetyl-5-(trifluoromethyl)benzaldehyde and 2-acetyl-4-(trifluoromethyl)benzaldehyde: A Comparative Analysis for Drug Discovery and Chemical Synthesis

Introduction: The Subtle Power of Isomerism in Trifluoromethylated Scaffolds

In the landscape of modern medicinal chemistry and materials science, the incorporation of fluorine-containing functional groups is a cornerstone strategy for fine-tuning molecular properties. Among these, the trifluoromethyl (-CF3) group is particularly prized for its profound impact on a molecule's metabolic stability, lipophilicity, and binding affinity. This guide delves into the nuanced yet critical differences between two structural isomers: 2-acetyl-5-(trifluoromethyl)benzaldehyde and 2-acetyl-4-(trifluoromethyl)benzaldehyde.

While sharing the same molecular formula, the positional difference of the potent trifluoromethyl group fundamentally alters the electronic and steric landscape of each molecule. For researchers, scientists, and drug development professionals, understanding these differences is not merely an academic exercise; it is a critical factor that dictates synthetic strategy, predicts chemical reactivity, and ultimately influences the biological activity and therapeutic potential of derivative compounds. This document provides a comprehensive analysis of their structures, a comparison of their predicted physicochemical properties and reactivity, and an exploration of their potential applications as versatile building blocks in the synthesis of complex chemical entities.

Part 1: Structural and Physicochemical Properties: A Tale of Two Isomers

The foundational difference between these two compounds lies in the placement of the trifluoromethyl group relative to the acetyl and aldehyde functionalities on the benzene ring.

Caption: Chemical structures of the two isomers.

In This compound , the -CF3 group is positioned meta to the acetyl group and para to the aldehyde group. Conversely, in 2-acetyl-4-(trifluoromethyl)benzaldehyde , the -CF3 group is para to the acetyl group and meta to the aldehyde group. This seemingly minor shift has significant electronic consequences. The trifluoromethyl group is a powerful electron-withdrawing group, primarily through a strong negative inductive effect (-I).[1][2] Its ability to pull electron density away from the aromatic ring enhances the electrophilicity of the carbonyl carbons.

While specific, experimentally verified data for these exact compounds is sparse in publicly available literature, we can compile their core identifiers and predict properties based on known chemical principles and data from close analogues.

| Property | This compound | 2-acetyl-4-(trifluoromethyl)benzaldehyde |

| Molecular Formula | C₁₀H₇F₃O₂ | C₁₀H₇F₃O₂ |

| Molecular Weight | 216.16 g/mol | 216.16 g/mol |

| CAS Number | Not assigned/found | 2385753-88-6[3] |

| Appearance | Predicted: Colorless to yellow liquid/solid | Predicted: Colorless to yellow liquid/solid |

| Boiling Point | Data not available | Data not available |

| Density | Data not available | Data not available |

The lack of extensive experimental data for these specific isomers underscores their status as specialized building blocks rather than commodity chemicals. Their properties are largely inferred from related structures available from chemical suppliers.[4][5]

Part 2: Synthesis and Reactivity: The Isomeric Influence on Chemical Behavior

The synthetic routes to these isomers and their subsequent reactivity are directly influenced by the directing effects of the substituents on the aromatic ring.

General Synthetic Pathways

The synthesis of such polysubstituted aromatic compounds often involves multi-step sequences. A plausible and common strategy is the Friedel-Crafts acylation of a substituted benzotrifluoride. The choice of starting material is critical to achieving the desired substitution pattern.

Caption: Generalized synthetic workflows for substituted benzaldehydes.

For 2-acetyl-4-(trifluoromethyl)benzaldehyde: One could start with 3-(trifluoromethyl)acetophenone. The acetyl group is an ortho-, para-director. Introducing the aldehyde group via reactions like the Vilsmeier-Haack or Gattermann reaction would likely direct the formyl group to the ortho position, yielding the desired product.

For this compound: A potential route could involve the Friedel-Crafts acylation of 4-chlorobenzotrifluoride. The chloro group would direct the acetyl group primarily to the ortho position (position 2). Subsequent conversion of the chloro group to an aldehyde (e.g., via a Grignard reagent followed by formylation) would yield the target molecule. Detailed, multi-step protocols involving protection and deprotection steps are often necessary for achieving high regioselectivity.[6]

Comparative Reactivity: An Expert Analysis

The key to understanding the differential reactivity of these isomers lies in the electron-withdrawing influence of the -CF3 group on the two carbonyl centers.

Reactivity of the Aldehyde Group: The aldehyde's carbonyl carbon is an electrophilic center. Its reactivity towards nucleophiles is enhanced by electron-withdrawing groups that increase the partial positive charge on this carbon.[2]

-

In This compound , the -CF3 group is para to the aldehyde. This position allows for maximum electron withdrawal through both the inductive effect and resonance (hyperconjugation-like effects), significantly increasing the electrophilicity of the aldehyde.

-

In 2-acetyl-4-(trifluoromethyl)benzaldehyde , the -CF3 group is meta to the aldehyde. While the inductive effect is still strong, the resonance effect from the meta position is negligible.

Reactivity of the Acetyl Group: The same logic applies to the acetyl group's carbonyl carbon.

-

In 2-acetyl-4-(trifluoromethyl)benzaldehyde , the -CF3 group is para to the acetyl group, leading to maximum activation of this ketone.

-

In This compound , the -CF3 group is meta to the acetyl group, resulting in less electronic activation compared to the para-isomer.

This differential reactivity is a powerful tool for the synthetic chemist. It allows for selective reactions at one carbonyl group while the other remains less reactive, potentially avoiding the need for protecting group chemistry.

General Experimental Protocol: Comparative Nucleophilic Addition (Wittig Reaction)

This self-validating protocol is designed to empirically determine the reactivity difference. The isomer that proceeds faster or under milder conditions is the more reactive one.

-

Preparation: In two separate, identical, oven-dried flasks under an inert atmosphere (e.g., Argon), place 1.0 equivalent of methyltriphenylphosphonium bromide.

-

Ylide Formation: Add anhydrous THF to each flask, cool to 0°C, and add 1.0 equivalent of a strong base (e.g., n-butyllithium) dropwise. Stir for 1 hour at 0°C to form the Wittig reagent (the ylide).

-

Aldehyde Addition: To Flask A, add 0.9 equivalents of this compound dissolved in minimal anhydrous THF. To Flask B, add 0.9 equivalents of 2-acetyl-4-(trifluoromethyl)benzaldehyde.

-

Reaction Monitoring: Allow both reactions to warm to room temperature. Monitor the consumption of the starting aldehyde in both flasks at regular intervals (e.g., every 15 minutes) using Thin-Layer Chromatography (TLC).

-

Workup: Once a reaction is complete (or after a set time, e.g., 4 hours), quench by adding saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Analysis: Purify the crude product by flash column chromatography. Compare the yield and reaction time for both isomers. The higher yield in a shorter time indicates greater reactivity of the aldehyde.

Part 3: Applications in Drug Discovery and Development

The trifluoromethyl group is a "go-to" functional group for medicinal chemists seeking to enhance the drug-like properties of a lead compound. Its introduction can improve:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes. This often increases the half-life of a drug.[1][7]

-

Lipophilicity: The -CF3 group significantly increases the lipophilicity (logP) of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[2]

-

Binding Affinity: The strong dipole moment and electron-withdrawing nature of the -CF3 group can lead to more favorable electrostatic or hydrogen bonding interactions with target proteins, thereby increasing binding affinity and potency.[1]

Caption: Role of isomeric building blocks in a drug discovery workflow.

While specific drugs derived directly from the title compounds are not prominent in the literature, these molecules represent ideal starting points for constructing libraries of potential therapeutic agents. The presence of three distinct functional handles—the aldehyde, the ketone, and the aromatic ring—allows for a wide array of chemical transformations.

For example, the aldehyde can be used as a handle for reductive amination to introduce diverse amine side chains, or in condensation reactions to form heterocycles like quinolines or pyrimidines. The acetyl group can undergo similar reactions or be used as a point of attachment for other pharmacophores. The differential reactivity between the aldehyde and ketone, as dictated by the -CF3 position, allows for regioselective synthesis, enabling the systematic exploration of the chemical space around the scaffold to build structure-activity relationships (SAR). These isomers are valuable tools for creating novel compounds for screening against various biological targets, including kinases, proteases, and GPCRs.[8][9]

Conclusion

The distinction between this compound and 2-acetyl-4-(trifluoromethyl)benzaldehyde is a clear demonstration of how positional isomerism governs molecular behavior. The location of the trifluoromethyl group creates a predictable and exploitable difference in the reactivity of the two carbonyl groups. The 5-CF3 isomer possesses a highly activated aldehyde, ideal for selective nucleophilic additions at that position, while the 4-CF3 isomer features a more reactive acetyl group.

For the synthetic chemist and drug discovery professional, this is not a trivial difference. The choice of isomer directly impacts reaction design, potentially simplifying synthetic routes and enabling regioselective modifications. This, in turn, facilitates the efficient generation of diverse molecular architectures necessary for identifying and optimizing novel therapeutic agents. As the demand for metabolically robust and potent drug candidates continues to grow, a deep understanding of such fundamental structure-reactivity relationships in key building blocks remains an indispensable asset.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. The Importance of 2-(Trifluoromethyl)benzaldehyde in Fine Chemical Manufacturing. [Link]

-

Wikipedia. 4-Trifluoromethylbenzaldehyde. [Link]

-

LookChem. Cas 210039-65-9,2-hydroxy-5-(trifluoroMethyl)benzaldehyde. [Link]

-

Pharmaffiliates. CAS No : 447-61-0 | Product Name : 2-(Trifluoromethyl)benzaldehyde. [Link]

- Google Patents. CN104016840A - Method for preparing o-trifluoromethyl benzaldehyde.

-

J&K Scientific. 2-Fluoro-4-(trifluoromethyl)benzaldehyde, 97%. [Link]

-

Organic Syntheses. Ethyl 4,4,4-trifluoro-2-(triphenylphosphoranylidene)acetoacetate. [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

PrepChem.com. Synthesis of 2-chloro-5-trifluoromethylbenzaldehyde. [Link]

-

Popik, V. V., et al. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. PMC. [Link]

-

U.S. Environmental Protection Agency. 2-Amino-5-(trifluoromethoxy)benzaldehyde Properties. [Link]

-

PubChem. 2-Bromo-5-(trifluoromethyl)benzaldehyde. [Link]

-

ResearchGate. Synthesis of 5-O-benzyl-2-C-β-fluoromethyl-1,2,3-tri-O-acetyl-D- ribofuranose. [Link]

-

PubChem. 2-Fluoro-4-(trifluoromethyl)benzaldehyde. [Link]

-

Gonçalves, C. R., et al. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]

-

El-Sawy, E. R., et al. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2385753-88-6|2-Acetyl-4-(trifluoromethyl)benzaldehyde|BLD Pharm [bldpharm.com]

- 4. chemimpex.com [chemimpex.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. prepchem.com [prepchem.com]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-(Trifluoromethyl)benzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

Methodological & Application

Application Note: Chemoselective Friedländer Annulation with 2-Acetyl-5-(trifluoromethyl)benzaldehyde

Executive Summary

The Friedländer annulation remains one of the most powerful and convergent methods for the synthesis of functionalized quinolines. When utilizing 2-Acetyl-5-(trifluoromethyl)benzaldehyde as the dicarbonyl substrate, researchers are presented with a unique opportunity to synthesize 2-(2-formyl-4-(trifluoromethyl)phenyl)quinolines. The incorporation of the trifluoromethyl (-CF3) group significantly enhances the lipophilicity, metabolic stability, and bioavailability of the resulting pharmacophore, making it a highly privileged scaffold in drug discovery (1)[1].

However, the bifunctional nature of this compound—possessing both a reactive formyl group and an acetyl group—presents a critical chemoselectivity challenge. This application note details a self-validating, three-step protocol that employs chemoselective acetal protection, Indium(III)-catalyzed Friedländer annulation, and subsequent deprotection to yield the target quinoline with high fidelity.

Scientific Rationale & Mechanistic Insights

The Chemoselectivity Challenge

In a standard Friedländer annulation, an o-aminobenzaldehyde reacts with an

If this compound is subjected directly to these conditions, the highly electrophilic formyl group outcompetes the acetyl group. The primary amine of the o-aminobenzaldehyde will preferentially attack the formyl group of the substrate, leading to off-target Schiff bases and intractable polymeric mixtures.

Causality Behind the Experimental Design

To circumvent this, our protocol relies on the electronic differentiation between the formyl and acetyl groups:

-

Selective Protection: Aldehydes undergo acetalization significantly faster than ketones. Using trimethyl orthoformate (TMOF) under mild acidic conditions selectively masks the formyl group as a dimethyl acetal, leaving the acetyl group free to act as the

-methylene ketone equivalent. -

Lewis Acid Catalysis: Traditional harsh basic conditions (e.g., KOH/EtOH) can cleave the acetal or cause unwanted aldol side-reactions. We utilize Indium(III) triflate (

), a water-tolerant, mild Lewis acid that drives the Knoevenagel-cyclization cascade with quantitative efficiency under solvent-free conditions (2)[2]. -

Orthogonal Deprotection: A simple acidic workup reveals the formyl group, providing a versatile handle for downstream late-stage functionalization (e.g., reductive amination).

Workflow for the chemoselective Friedländer annulation of this compound.

Experimental Protocols

Step 1: Chemoselective Acetalization

Objective: Mask the formyl group to prevent off-target imine formation.

-

Charge a flame-dried 100 mL round-bottom flask with this compound (10.0 mmol, 2.16 g).

-

Add anhydrous methanol (20 mL) and trimethyl orthoformate (12.0 mmol, 1.31 mL).

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.5 mmol, 95 mg).

-

Stir the reaction mixture at room temperature (

) for 2 hours under a nitrogen atmosphere. -

Quench with saturated aqueous

(10 mL) to neutralize the acid, preventing premature deprotection. -

Extract with ethyl acetate (

). Dry the combined organic layers over anhydrous

Self-Validating Checkpoint: Perform

() on the crude intermediate. The reaction is successful when the highly deshielded aldehyde proton signal ( ) disappears completely, replaced by a singlet for the acetal methine proton at and a singlet for the methoxy groups at .

Step 2: Indium(III)-Catalyzed Friedländer Annulation

Objective: Construct the quinoline core via a Knoevenagel-cyclization cascade.

-

In a 50 mL Schlenk flask, combine the protected intermediate from Step 1 (10.0 mmol) and 2-aminobenzaldehyde (10.0 mmol, 1.21 g).

-

Add

(0.5 mmol, 281 mg, 5 mol%) as the Lewis acid catalyst. -

Stir the mixture under solvent-free conditions at

for 4 hours. -

Cool the mixture to room temperature, dilute with dichloromethane (30 mL), and wash with distilled water (

). -

Dry the organic layer over

, filter, and concentrate.

Self-Validating Checkpoint: Utilize FT-IR spectroscopy. The disappearance of the primary amine N-H stretching bands (

) and the ketone C=O stretch () confirms the consumption of starting materials and the formation of the fully aromatized quinoline core.

Step 3: Acidic Deprotection

Objective: Reveal the formyl handle for downstream drug development applications.

-

Dissolve the crude acetal-quinoline intermediate in a mixture of THF (15 mL) and 2 M aqueous HCl (5 mL).

-

Stir at room temperature for 3 hours.

-

Carefully neutralize the mixture with saturated aqueous

until a pH of 7-8 is reached. -

Extract with ethyl acetate (

), dry over -

Purify by flash column chromatography (Hexanes/EtOAc gradient) to yield the final product: 2-(2-formyl-4-(trifluoromethyl)phenyl)quinoline.

Self-Validating Checkpoint:

() will reveal the return of the aldehyde proton at . The retention of the group can be validated via , showing a sharp singlet at .

Data Presentation & Reaction Optimization

The choice of catalyst and solvent in Step 2 is critical to prevent acetal cleavage while driving the cyclization. The table below summarizes the optimization data that led to the selection of solvent-free

| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) | Mechanistic Observation |

| 1 | KOH (1.0 eq) | EtOH | 80 | 22 | Extensive side reactions; aldol polymerization. |

| 2 | p-TsOH (10 mol%) | Toluene | 110 | 45 | Moderate yield; premature acetal cleavage observed. |

| 3 | L-Proline (20 mol%) | EtOH | 80 | 55 | Sluggish reaction kinetics; incomplete conversion. |

| 4 | 80 | 89 | Clean conversion; acetal remained perfectly intact. | ||

| 5 | Solvent-free | 80 | 94 | Optimal conditions; rapid reaction, high atom economy. |

References

-

[Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines] - MDPI - 3

-

[The First Proline-Catalyzed Friedlander Annulation: Regioselective Synthesis of 4-Trifluoromethyl Quinolines] - Scilit -1

-

[Indium triflate and ionic liquid-mediated Friedländer synthesis of 2-acylquinolines] - Sci-Hub - 2

Sources

- 1. The First Proline‐Catalyzed Friedlander Annulation: Regioselective Synthesis of 2‐Substituted Quinoline Derivatives | Scilit [scilit.com]

- 2. Sci-Hub. Indium triflate and ionic liquid-mediated Friedländer synthesis of 2-acylquinolines / Synthetic Communications, 2017 [sci-hub.box]

- 3. mdpi.com [mdpi.com]

Application Note: High-Efficiency Synthesis of Trifluoromethyl-Substituted Phthalazines via Condensation of Fluorinated ortho-Dicarbonyls

Executive Summary

This application note details the protocol for synthesizing trifluoromethyl (

The incorporation of a

Key Advantages of This Protocol

-

Regiocontrol: Utilizes the differential reactivity of carbonyl centers to direct substituent placement.

-

Atom Economy: Water is the primary byproduct.

-

Scalability: Avoids the use of expensive transition metal catalysts required for late-stage trifluoromethylation.

Strategic Rationale & Mechanism

The Fluorine Effect

The strategic insertion of a trifluoromethyl group exploits the "fluorine effect" in drug design. The

-

Metabolic Blocking: The C-F bond strength (approx. 116 kcal/mol) resists cytochrome P450 oxidation.

-

Electronic Modulation: The strong electron-withdrawing nature (

) reduces the electron density of the phthalazine ring, potentially strengthening

Reaction Mechanism

The formation of the phthalazine ring proceeds via a double condensation between hydrazine (

-

Nucleophilic Attack: The hydrazine nitrogen attacks the most electrophilic carbonyl carbon (typically the aldehyde or the most electron-deficient ketone).

-

Hemiaminal Formation: Formation of a hydroxy-hydrazine intermediate.

-

Dehydration: Elimination of water to form a hydrazone.

-

Cyclization: Intramolecular attack of the terminal amino group on the second carbonyl.

-

Aromatization: Final dehydration yields the fully aromatic phthalazine system.

Mechanistic Pathway Diagram

Figure 1: Mechanistic pathway for the condensation of hydrazine with a trifluoroacetyl-benzaldehyde precursor.

Experimental Protocols

Protocol A: Synthesis of 1-(Trifluoromethyl)phthalazine

Target: Monosubstituted

Materials

-

Precursor: 2-(Trifluoroacetyl)benzaldehyde (1.0 equiv). Note: If not commercially available, prepare via lithiation of 2-bromobenzaldehyde followed by quenching with ethyl trifluoroacetate.

-

Reagent: Hydrazine hydrate (64% or 80% solution in water) (1.2 - 1.5 equiv).

-

Solvent: Ethanol (Absolute) or Methanol.

-

Catalyst: Acetic acid (glacial, 0.1 equiv) - Optional, accelerates hydrazone formation.

Step-by-Step Methodology

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(trifluoroacetyl)benzaldehyde (10 mmol) in Ethanol (20 mL). Ensure complete dissolution.

-

Reagent Addition: Add Hydrazine hydrate (12 mmol) dropwise over 5 minutes at room temperature. Caution: Exothermic reaction.

-

Reflux: Equip the flask with a reflux condenser. Heat the mixture to reflux (

) for 2–4 hours. Monitor reaction progress via TLC (System: Hexane/EtOAc 3:1) or LC-MS. -

Cooling: Allow the reaction mixture to cool to room temperature.

-

Workup:

-

Scenario A (Precipitate forms): Filter the solid, wash with cold ethanol (2 x 5 mL), and dry under vacuum.

-

Scenario B (No precipitate): Concentrate the solvent under reduced pressure. Dissolve the residue in DCM (30 mL), wash with water (2 x 15 mL) and brine (15 mL). Dry over

, filter, and concentrate.

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Protocol B: Synthesis of 4-(Trifluoromethyl)phthalazin-1(2H)-one

Target: A scaffold for further functionalization (e.g., chlorination at C1). Precursor: Ethyl 2-(trifluoroacetyl)benzoate.

Step-by-Step Methodology

-

Mixing: Dissolve Ethyl 2-(trifluoroacetyl)benzoate (10 mmol) in Ethanol (25 mL).

-

Cyclization: Add Hydrazine hydrate (15 mmol).

-

Reaction: Reflux for 6 hours. The reaction proceeds via hydrazone formation followed by lactamization (attack of hydrazine on the ester).

-

Isolation: Cool the mixture. The phthalazinone product typically precipitates as a white/off-white solid.

-

Filtration: Filter the solid, wash with cold water and cold ethanol.

-

Drying: Dry in a vacuum oven at

.

Critical Process Parameters (CPP) & Optimization

The following table summarizes the impact of key variables on the reaction yield and purity.

| Parameter | Recommended Condition | Impact of Deviation |

| Solvent | Ethanol or Methanol | Non-polar solvents (Toluene): Slow reaction rates; may require acid catalyst (TsOH) and Dean-Stark trap. Water: Poor solubility of organic precursor. |

| Temperature | Reflux ( | Low Temp: Stops at the hydrazone intermediate (incomplete cyclization). Excessive Heat: Degradation of sensitive |

| Hydrazine Equiv. | 1.2 – 1.5 equivalents | Deficit: Incomplete conversion, formation of azines (dimers). Large Excess: Difficult removal during workup; potential for ring opening if heating is prolonged. |

| pH | Neutral to slightly acidic | Strong Base: Can induce haloform-type cleavage of the |

Workflow Visualization

Figure 2: Operational workflow for the synthesis and isolation of trifluoromethyl-phthalazines.

Troubleshooting Guide

Issue: Incomplete Cyclization (Hydrazone Persists)

-

Observation: LC-MS shows a mass corresponding to

(hydrazone) rather than the aromatic product, or NMR shows vinylic protons. -

Solution: Increase reaction temperature or add a catalytic amount of acetic acid or p-Toluenesulfonic acid (pTSA) to promote the dehydration step.

Issue: Loss of Trifluoromethyl Group

-

Observation: Product mass is consistent with a carboxylic acid or unsubstituted phthalazine.

-

Cause: Hydrolysis of the

group. This usually occurs if the reaction is performed in strongly basic media (e.g., using hydrazine in NaOH) or at very high temperatures. -

Solution: Ensure the reaction is neutral or slightly acidic. Avoid strong mineral bases.

Issue: Regioisomer Formation

-

Context: When reacting unsymmetrical dicarbonyls (e.g., 2-trifluoroacetyl-4-nitrobenzaldehyde).

-

Solution: Regioselectivity is driven by the initial attack. Hydrazine attacks the most electrophilic carbonyl first (Aldehyde > Ketone > Ester). To reverse selectivity, one may need to protect the aldehyde or use a substituted hydrazine with different sterics.

Safety & Compliance

-

Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. Handle in a fume hood with double gloving (Nitrile). In case of skin contact, wash immediately with polyethylene glycol (PEG) followed by water.

-

Trifluoromethyl Compounds: While the final products are stable, precursors like ethyl trifluoroacetate are volatile and lachrymatory.

-

Waste Disposal: Aqueous waste containing hydrazine must be deactivated (e.g., with dilute hypochlorite) before disposal, strictly following institutional EHS guidelines.

References

-

Brown, D. J. (2002). The Phthalazines. In: The Chemistry of Heterocyclic Compounds, Vol 57. Wiley-Interscience.

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

-

Lafargue, F., et al. (2020). Synthesis of Phthalazine Derivatives: A Review. Arkivoc, 2020(i), 118-143.

-

Wang, J., et al. (2014). Recent Advances in the Synthesis of Trifluoromethylated Heterocycles. Chemical Reviews, 114(4), 2432–2506.

-

Csuk, R., et al. (2010). Synthesis and antitumor activity of some new 1,4-disubstituted phthalazines. European Journal of Medicinal Chemistry, 45(11), 5258-5264.

Application Notes & Protocols: Synthesis of Biologically Relevant Imines via Condensation of 2-Acetyl-5-(trifluoromethyl)benzaldehyde with Primary Amines

Abstract

This document provides a comprehensive guide to the synthesis of Schiff bases (imines) through the condensation reaction of 2-Acetyl-5-(trifluoromethyl)benzaldehyde with various primary amines. These reactions are fundamental in medicinal chemistry and drug development for creating novel molecular scaffolds. The trifluoromethyl (-CF3) group is a key pharmacophore known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2][3] This guide details the underlying reaction mechanism, offers step-by-step experimental protocols, and presents methods for product characterization. It is intended for researchers and professionals in organic synthesis and drug discovery, providing the technical insights necessary for successful synthesis and optimization.

Introduction and Significance

The condensation of aldehydes or ketones with primary amines to form imines, also known as Schiff bases, is a classic and reversible reaction in organic chemistry.[4][5] The resulting C=N double bond, or azomethine group, is a crucial structural motif in many biologically active compounds, exhibiting a wide range of therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.[5][6]

The specific substrate, this compound, is of particular interest due to the presence of two key features: an aldehyde for condensation and a trifluoromethyl group. The -CF3 group is a highly valued substituent in medicinal chemistry because its strong electron-withdrawing nature and lipophilicity can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties.[1][3] Synthesizing a library of imines from this starting material allows for the systematic exploration of structure-activity relationships (SAR) in drug development programs.

Reaction Mechanism: Imine Formation

The formation of an imine from an aldehyde and a primary amine is a two-part, acid-catalyzed process involving nucleophilic addition followed by dehydration.[7][8] The reaction is typically carried out under mildly acidic conditions (pH 4-5), as high acidity protonates the amine, rendering it non-nucleophilic, while basic conditions do not sufficiently facilitate the final dehydration step.[6][9][10]

The key steps are as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde.

-

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral intermediate known as a carbinolamine.[7][9]

-

Protonation of Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water).[10]

-

Dehydration: The lone pair on the nitrogen assists in the elimination of a water molecule, forming a protonated imine, or an iminium ion.[7][9]

-

Deprotonation: A base (such as water or another amine molecule) removes a proton from the nitrogen to yield the final, neutral imine product.

Figure 1: General mechanism of acid-catalyzed imine formation.

Experimental Protocols

This section provides detailed protocols for the synthesis of imines from this compound. A general procedure is outlined, which can be adapted for various primary amines.

Materials and Equipment

-

Reagents:

-

This compound

-

Various primary amines (e.g., aniline, benzylamine, butylamine)

-

Anhydrous ethanol or methanol

-

Glacial acetic acid (catalyst)

-

Anhydrous magnesium sulfate or sodium sulfate (drying agent)

-

Solvents for purification (e.g., hexane, ethyl acetate)

-

-

Equipment:

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Rotary evaporator

-

Filtration apparatus (Büchner funnel)

-

NMR tubes, IR spectrometer, Mass spectrometer for characterization

-

General Synthesis Protocol

The following workflow outlines the standard procedure for the condensation reaction.

Figure 2: Step-by-step experimental workflow for imine synthesis.

Step-by-Step Procedure:

-

Reagent Preparation: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous ethanol (approx. 0.2 M concentration).

-

Reaction Setup: To the stirred solution, add the primary amine (1.0-1.1 eq.). Following this, add a catalytic amount of glacial acetic acid (2-3 drops).

-

Rationale: Using a slight excess of the amine can help drive the reaction to completion. Acetic acid serves as the necessary acid catalyst to facilitate carbinolamine dehydration.[6] Anhydrous solvent is preferred to minimize the reverse hydrolysis reaction.

-

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C for ethanol).

-

Rationale: Heating increases the reaction rate and helps to remove the water byproduct, shifting the equilibrium towards the product side.[4]

-

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC). A suitable eluent system is typically a mixture of hexane and ethyl acetate. The disappearance of the aldehyde spot and the appearance of a new, less polar product spot indicates reaction progression.

-

Self-Validation: TLC provides a direct visual confirmation that the starting material is being consumed and a new compound is being formed.

-

-

Work-up and Isolation: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Reduce the solvent volume using a rotary evaporator. The crude product may precipitate out. If not, add cold water to induce precipitation. Collect the solid product by vacuum filtration and wash with cold water.

-

Rationale: Removing the ethanol and adding water causes the organic, less polar imine product to precipitate from the aqueous-alcoholic mixture.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel if it is an oil.

-

Drying: Dry the purified product under vacuum to remove any residual solvent.

Results and Characterization

The successful synthesis of the target imine can be confirmed through standard spectroscopic techniques. Below is a table of expected outcomes for reactions with representative primary amines.

| Primary Amine | Product Structure | Expected Yield (%) | Key Spectroscopic Data |

| Aniline | N-(2-acetyl-5-(trifluoromethyl)benzylidene)aniline | 85-95% | ¹H NMR: δ 8.5-8.9 (s, 1H, -CH=N-)IR (cm⁻¹): 1620-1640 (C=N stretch) |

| Benzylamine | N-(2-acetyl-5-(trifluoromethyl)benzylidene)-1-phenylmethanamine | 80-90% | ¹H NMR: δ 8.2-8.5 (s, 1H, -CH=N-)IR (cm⁻¹): 1630-1650 (C=N stretch) |

| n-Butylamine | N-(2-acetyl-5-(trifluoromethyl)benzylidene)butan-1-amine | 75-85% | ¹H NMR: δ 8.0-8.3 (t, 1H, -CH=N-)IR (cm⁻¹): 1640-1660 (C=N stretch) |

Spectroscopic Analysis:

-

¹H NMR Spectroscopy: The most definitive evidence for imine formation is the appearance of a singlet or triplet for the azomethine proton (-CH=N-) in the downfield region of the spectrum (typically δ 8.0-9.0 ppm). The disappearance of the aldehyde proton signal (around δ 9.5-10.5 ppm) from the starting material should also be confirmed.

-

Infrared (IR) Spectroscopy: A characteristic absorption band for the C=N imine stretch will appear in the range of 1620-1660 cm⁻¹.[11] Concurrently, the strong C=O carbonyl stretch from the benzaldehyde (around 1700 cm⁻¹) will be absent.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight of the synthesized imine.

Troubleshooting Guide

| Issue | Possible Cause | Recommended Solution |

| Low or No Reaction | Insufficient catalyst; amine is too weakly nucleophilic; reaction time is too short. | Add another drop of acetic acid. Increase reflux time. For weakly nucleophilic amines, consider a stronger acid catalyst or a dehydrating agent like molecular sieves. |

| Incomplete Reaction | Reaction has reached equilibrium. | Use a Dean-Stark apparatus to azeotropically remove water during reflux, which will drive the equilibrium towards the product. |

| Product Hydrolysis | Presence of excess water during work-up or purification. | Ensure all solvents are anhydrous. Minimize contact with water during the work-up phase. Store the final product in a desiccator. |

| Oily Product | Product may have a low melting point or be impure. | Attempt purification via column chromatography instead of recrystallization. Ensure all starting materials are pure. |

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

This compound and primary amines may be irritants. Avoid inhalation, ingestion, and skin contact.

-

Organic solvents are flammable. Keep away from open flames and ignition sources.

References

-

Chemistry Steps. (2020, January 19). Imines from Aldehydes and Ketones with Primary Amines. Retrieved from Chemistry Steps. [Link]

-

JoVE. (2025, May 22). Aldehydes and Ketones with Amines: Imine Formation Mechanism. Retrieved from JoVE. [Link]

-

Master Organic Chemistry. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. Retrieved from Master Organic Chemistry. [Link]

-

Arkat USA. (2020, January 17). Mechanisms of the formation of imines in aqueous solution and the effect of the pH: a theoretical analysis. Retrieved from Arkat USA. [Link]

-

OpenOChem Learn. Addition of Amines - Imines. Retrieved from OpenOChem Learn. [Link]

-

Journal of Nanostructures. Catalyzed Schiff Base synthesis over Bifunctinalized Cobalt/Zinc-Incorporated Mesoporous Silica Nanoparticles under UV irradiation. Retrieved from Journal of Nanostructures. [Link]

-

PMC. Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review. Retrieved from PMC. [Link]

-

MDPI. (2024, February 2). Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. Retrieved from MDPI. [Link]

- Google Patents. WO2005035121A2 - Schiff base metal complexes for use as catalysts in organic synthesis.

-

ResearchGate. (PDF) Schiff Base Complexes for Catalytic Application. Retrieved from ResearchGate. [Link]

-

ACS Publications. Infrared spectra of N-aryl imines of o-hydroxybenzaldehyde between 2000 and 1500 cm-1. The Journal of Physical Chemistry. [Link]

-

PMC. Enhancing the Photoswitching Properties of N-Alkyl Imines. Retrieved from PMC. [Link]

-

Research and Reviews. (2024, August 28). Microwave-assisted rapid and green synthesis of novel substituted trifluoro schiff bases and their biological evaluation. Retrieved from Research and Reviews. [Link]

-

MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from MDPI. [Link]

-

PMC - NIH. Condensation-Based Methods for the C−H Bond Functionalization of Amines. Retrieved from PMC - NIH. [Link]

-

Scilit. (2025, July 17). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from Scilit. [Link]

-

ResearchGate. (2026, January 22). (PDF) Site-specific Deaminative Trifluoromethylation of Aliphatic Primary Amines. Retrieved from ResearchGate. [Link]

-

Semantic Scholar. Nitrile imines: matrix isolation, IR spectra, structures, and rearrangement to carbodiimides. Retrieved from Semantic Scholar. [Link]

-

ResearchGate. (2025, July 1). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from ResearchGate. [Link]

-

MDPI. (2022, May 20). Synthesis, Spectroscopic, Structural and Molecular Docking Studies of Some New Nano-Sized Ferrocene-Based Imine Chelates as Antimicrobial and Anticancer Agents. Retrieved from MDPI. [Link]

-

Semantic Scholar. Studies on the Synthesis of Fluorinated Schiff Bases; Biological Activity of Resulting (E)-N-benzylidene. Retrieved from Semantic Scholar. [Link]

-

ResearchGate. (2025, August 6). Synthesis, Spectroscopic Characterization and Biological Evaluation of 1-(4'-Hydroxybenzamido)-Imine-1,2,3,4-Tetrahydrocarbazole Derivatives. Retrieved from ResearchGate. [Link]

-

ResearchGate. Schiff Base: An Overview of its Medicinal Chemistry Potential for New Drug Molecules. Retrieved from ResearchGate. [Link]

-

Teikyo Medical Journal. (2022, February 1). Synthesis, Characterization and Biological Activity of Schiff Bases Derived from Heterocyclic Compounds. Retrieved from Teikyo Medical Journal. [Link]

-

ResearchGate. (2025, August 6). Clean and efficient condensation reactions of aldehydes and amines in a water suspension medium | Request PDF. Retrieved from ResearchGate. [Link]

-

Middle East Research Journal of Engineering and Technology. (2023, April 19). Synthesis and Characterization of Schiff Base of 2-Acetyl-5-Methylfuran Glyoxime Hydrazine and its Metal (II) Complexes and The. Retrieved from Middle East Research Journal of Engineering and Technology. [Link]

-

ACS Publications. (2023, October 26). Utilizing the Imine Condensation in Organic Chemistry Teaching Laboratories to Reinforce Steric Effects, Electronic Effects, and. Retrieved from ACS Publications. [Link]

-

Asian Journal of Chemistry. Synthesis and Biological Evaluation of Schiff Bases of 2-Amino-5-(2-chlorophenyl)-1,3,4-oxadiazole. Retrieved from Asian Journal of Chemistry. [Link]

-

Impactfactor. (2019, August 6). Synthesis and Characterization of Novel Schiff's Bases from Ethylenediamine Tetraacetic Acid Derivatives. Retrieved from Impactfactor. [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 2. scilit.com [scilit.com]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. teikyomedicaljournal.com [teikyomedicaljournal.com]

- 6. Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Imines from Aldehydes and Ketones with Primary Amines - Chemistry Steps [chemistrysteps.com]

- 8. arkat-usa.org [arkat-usa.org]

- 9. jove.com [jove.com]

- 10. Addition of Amines - Imines | OpenOChem Learn [learn.openochem.org]

- 11. pubs.acs.org [pubs.acs.org]

Protocol for reductive amination of 2-Acetyl-5-(trifluoromethyl)benzaldehyde